molecular formula C29H41NO5 B119175 Verapatuline CAS No. 212968-58-6

Verapatuline

Cat. No.: B119175
CAS No.: 212968-58-6
M. Wt: 483.6 g/mol
InChI Key: BSYVNBXLPWSHPA-VFVYFEGOSA-N
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Description

Verapatuline is a steroidal alkaloid with the molecular formula C29H41NO5. It is derived from the roots and rhizomes of Veratrum patulum, a plant used in traditional Chinese medicine. The compound is known for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various scientific fields .

Scientific Research Applications

Verapatuline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex steroidal structures and reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: Verapatuline can be synthesized through a series of chemical reactions starting from simpler steroidal precursors. The synthesis involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots and rhizomes of Veratrum patulum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Verapatuline undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Verapatuline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cellular signaling pathways .

Comparison with Similar Compounds

  • Veratramine
  • Veratrosine
  • Jervine

Comparison: Verapatuline is unique among these compounds due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities and chemical reactivity. While Veratramine, Veratrosine, and Jervine share some structural similarities, this compound’s unique features make it a valuable compound for further research and development .

Properties

IUPAC Name

methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVNBXLPWSHPA-VFVYFEGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441285
Record name Verapatuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212968-58-6
Record name Verapatuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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